molecular formula C22H26N4O4S B2900032 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 952844-29-0

4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide

Numéro de catalogue B2900032
Numéro CAS: 952844-29-0
Poids moléculaire: 442.53
Clé InChI: GOLHYHNJJBYEHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as BE-43547A, is a synthetic compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood, but studies suggest that it works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. Inhibition of HSP90 activity leads to the degradation of these oncogenic proteins, which in turn inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects
4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide inhibits the activity of HSP90 in cancer cells, which leads to the degradation of oncogenic proteins and the inhibition of cancer cell growth. Additionally, 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In animal studies, 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to inhibit the growth of tumors and increase the survival of mice with cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide for lab experiments is its potent anti-cancer activity against a variety of cancer cell lines. Additionally, 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to inhibit the growth of tumors in animal studies, which suggests that it may have therapeutic potential for the treatment of cancer. However, one of the limitations of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide is its complex synthesis method, which may make it difficult to produce in large quantities.

Orientations Futures

There are several future directions for research on 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide. One area of research is the development of more efficient synthesis methods for 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide, which would make it more accessible for research and potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide in clinical trials, which would be necessary for its eventual approval as a cancer treatment.

Méthodes De Synthèse

The synthesis of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide involves a multi-step process that starts with the reaction of 2-aminobenzoic acid with p-tolylacetic acid to form 2-(p-tolyl)benzoic acid. This compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-butyl-N-ethylsulfamide to form the sulfonamide intermediate. The final step involves the reaction of the sulfonamide intermediate with 5-(p-tolyl)-1,3,4-oxadiazol-2-amine to form 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide.

Applications De Recherche Scientifique

4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. One of the most promising applications of 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide is its use as a potential treatment for cancer. Studies have shown that 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Propriétés

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-4-6-15-26(5-2)31(28,29)19-13-11-17(12-14-19)20(27)23-22-25-24-21(30-22)18-9-7-16(3)8-10-18/h7-14H,4-6,15H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLHYHNJJBYEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-butyl-N-ethylsulfamoyl)-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.